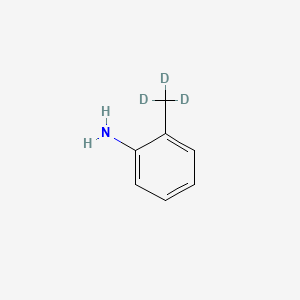
2-(Methyl-d3)-aniline
Cat. No. B585531
Key on ui cas rn:
151985-13-6
M. Wt: 110.174
InChI Key: RNVCVTLRINQCPJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05616718
Procedure details


Stirred acetic anhydride, 300 mL, was cooled to about 7° C., and 25.1 grams (0.20 mole) of 4-fluoro-2-methylaniline was added dropwise during a 30 minute period. Upon completion of addition, the reaction mixture was stirred at about 10° C. for an additional 15 minutes. In a separate reaction vessel, acetyl nitrate was prepared by the dropwise addition of 14.9 mL of 90% nitric acid to 30 mL of stirred, cold (0°-15° C.) acetic anhydride during a 15 minute period. The so-prepared acetyl nitrate was cooled to about -5° C., placed in a dropping funnel, and added dropwise during a 30 minute period to the 2-methylaniline solution. Upon completion of addition, the reaction mixture was stirred an additional 5 hours. After this time the reaction mixture was poured into 400 grams of ice. The resultant solid was collected by filtration, washed with water, and dried at 60° C. under vacuum, yielding 23.0 grams of 5-fluoro-2-methylcarbonylamino-3-methylnitrobenzene, mp 167°-172° C. The NMR spectrum was consistent with the proposed structure.







[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Eight

Identifiers


|
REACTION_CXSMILES
|
C(O[C:5](=[O:7])[CH3:6])(=O)C.[F:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[C:11]([CH3:16])[CH:10]=1.[N+:17]([O-])([O:19]C(=O)C)=[O:18].[N+]([O-])(O)=O.CC1C=CC=CC=1N>>[F:8][C:9]1[CH:10]=[C:11]([CH3:16])[C:12]([NH:13][C:5]([CH3:6])=[O:7])=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
25.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(N)C=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(OC(C)=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
14.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(OC(C)=O)[O-]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C=CC=C1
|
Step Eight
[Compound]
|
Name
|
ice
|
|
Quantity
|
400 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at about 10° C. for an additional 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
of stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
placed in a dropping funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred an additional 5 hours
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant solid was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 60° C. under vacuum
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C(=C(C1)[N+](=O)[O-])NC(=O)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
